Cas no 951626-15-6 (ethyl3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate)
951626-15-6 structure
Product Name:ethyl3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
N.o CAS:951626-15-6
MF:C11H9BrN2O3
MW:297.104761838913
CID:889766
Update Time:2024-02-01
ethyl3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
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- ethyl3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
- 3-(4-bromophenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester
- ethyl 3-(4-bromophenyl)-1,2,4-oxadiazol-5-carboxylate
- 1,2,4-Oxadiazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester
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- MDL: MFCD09831978
- Inchi: 1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
- Chave InChI: RAYDPSXNIRALKY-UHFFFAOYSA-N
- SMILES: O1C(C(OCC)=O)=NC(C2=CC=C(Br)C=C2)=N1
Propriedades Computadas
- Massa Exacta: 295.98
- Massa monoisotópica: 295.98
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 269
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 65.2A^2
Propriedades Experimentais
- Densidade: 1.527±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 384.5±44.0 °C(Predicted)
- Solubilidade: 几乎不溶 (0.033 g/L) (25 ºC),
- PSA: 65.22000
- LogP: 2.67580
- pka: -4.21±0.25(Predicted)
ethyl3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate Literatura Relacionada
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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